molecular formula C16H21N3O3S B2964471 4-((1H-imidazol-1-yl)methyl)-1-((4-methoxyphenyl)sulfonyl)piperidine CAS No. 1396759-57-1

4-((1H-imidazol-1-yl)methyl)-1-((4-methoxyphenyl)sulfonyl)piperidine

Cat. No.: B2964471
CAS No.: 1396759-57-1
M. Wt: 335.42
InChI Key: RTZBUABJCLESCY-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-1-((4-methoxyphenyl)sulfonyl)piperidine: is a complex organic compound featuring an imidazole ring, a piperidine ring, and a methoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common approach is to first synthesize 1H-imidazole and then react it with appropriate reagents to introduce the piperidine and methoxyphenylsulfonyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The imidazole ring can be oxidized to form imidazolone derivatives.

  • Reduction: : The piperidine ring can be reduced to form piperidinol derivatives.

  • Substitution: : The methoxyphenylsulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Imidazolone derivatives.

  • Reduction: : Piperidinol derivatives.

  • Substitution: : Substituted methoxyphenylsulfonyl derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block in organic synthesis.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It could be explored for its therapeutic properties, potentially as an anti-inflammatory or antimicrobial agent.

  • Industry: : It might be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds might include other imidazole derivatives or piperidine derivatives, but the presence of the methoxyphenylsulfonyl group sets it apart. Some similar compounds include:

  • 4-(1H-imidazol-1-yl)aniline

  • Methyl 4-(1H-imidazol-1-yl)benzoate

  • 4-(1H-imidazol-1-yl)benzaldehyde

These compounds share the imidazole ring but differ in their substituents and overall structure.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-1-(4-methoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-22-15-2-4-16(5-3-15)23(20,21)19-9-6-14(7-10-19)12-18-11-8-17-13-18/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZBUABJCLESCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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